Murepavadin
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H112N22O16/c1-5-38(2)58-70(108)88-52(24-30-79)65(103)83-47(17-10-25-74)62(100)85-49(21-27-76)63(101)86-51(23-29-78)66(104)89-53(33-41-35-80-45-15-8-6-13-43(41)45)67(105)87-50(22-28-77)64(102)84-48(20-26-75)61(99)82-39(3)60(98)91-55(37-96)72(110)95-32-12-19-57(95)73(111)94-31-11-18-56(94)69(107)93-59(40(4)97)71(109)90-54(68(106)92-58)34-42-36-81-46-16-9-7-14-44(42)46/h6-9,13-16,35-36,38-40,47-59,80-81,96-97H,5,10-12,17-34,37,74-79H2,1-4H3,(H,82,99)(H,83,103)(H,84,102)(H,85,100)(H,86,101)(H,87,105)(H,88,108)(H,89,104)(H,90,109)(H,91,98)(H,92,106)(H,93,107)/t38-,39-,40+,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDRXGOBXZLKHZ-NZUANIILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H112N22O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1553.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944252-63-5 | |
| Record name | Murepavadin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944252635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Murepavadin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 944252-63-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUREPAVADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D02GRY87Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Antimicrobial Activity
Direct Target: Lipopolysaccharide Transport Protein D (LptD)
The primary molecular target of Murepavadin is the Lipopolysaccharide Transport Protein D (LptD). wikipedia.orgnih.govfrontiersin.orgasm.org LptD is an essential outer membrane protein responsible for the final stage of lipopolysaccharide (LPS) transport and insertion into the outer membrane of Gram-negative bacteria. patsnap.comnih.govuu.nl By binding to LptD, this compound obstructs its function, initiating a cascade of events that culminates in bacterial cell death. wikipedia.orgnih.gov
The outer membrane of Gram-negative bacteria like P. aeruginosa is an asymmetric bilayer, with LPS forming the majority of the outer leaflet. This structure is crucial for maintaining cellular integrity and acting as a barrier against environmental threats, including many antibiotics. nih.govmdpi.com The biogenesis of this membrane is a complex process involving several proteins, collectively known as the Lpt machinery. Within this system, the LptD/LptE complex is the terminal component, responsible for translocating LPS molecules from the periplasm and inserting them into their correct position on the cell surface. nih.gov The proper functioning of LptD is therefore essential for the assembly and maintenance of the outer membrane. mdpi.com
This compound functions by binding to and inhibiting the transport function of LptD. wikipedia.orgnih.govnih.gov This blockage prevents the final step of LPS insertion into the outer membrane. nih.govuu.nl As a direct consequence, newly synthesized LPS molecules, unable to reach their destination, accumulate in the inner (cytoplasmic) membrane. nih.gov Studies have demonstrated this accumulation of LPS in the inner membrane of P. aeruginosa following treatment with sublethal concentrations of this compound. nih.gov
The inhibition of LptD and the resulting mislocalization of LPS critically compromise the structure of the outer membrane. wikipedia.orgnih.gov This leads to a loss of membrane integrity and stability. patsnap.comnih.govasm.org The compromised barrier becomes more permeable, which not only disrupts essential cellular functions but can also increase the influx of other substances, including co-administered antibiotics like β-lactams. nih.govasm.orgnih.gov This disruption of the outer membrane is the ultimate cause of cell death. wikipedia.orgnih.govnih.gov
This compound exhibits remarkable specificity for P. aeruginosa. frontiersin.orgfrontiersin.org This selectivity is attributed to its interaction with the unique N-terminal periplasmic domain of the P. aeruginosa LptD protein. frontiersin.orgnih.gov While the C-terminal domain of LptD is a conserved β-barrel embedded in the membrane, the N-terminal region is more variable among different bacterial species. mdpi.com Research using photolabeling probes has provided evidence that this compound's binding site is within this periplasmic segment, which in Pseudomonas species contains a characteristic β-jellyroll domain and a specific N-terminal insert. nih.gov This specific interaction explains the compound's narrow spectrum of activity. frontiersin.orgmdpi.com
The interaction between this compound and its LptD target is stereospecific. nih.gov Like many drug-protein interactions, the precise three-dimensional structure of both the compound and its receptor is critical for binding and activity. It has been shown that this compound's antipseudomonal activity involves a chiral receptor. nih.gov The preservation of the molecule's chiral integrity during synthesis is essential for its potent antibacterial effect, confirming the stereo-specific nature of the binding mechanism. nih.gov
Non-lytic Mechanism of Action
This compound is characterized by a novel, non-lytic mechanism of action. wikipedia.orgnih.govnih.govresearchgate.net Unlike antimicrobial peptides that cause rapid cell death by indiscriminately permeabilizing and lysing bacterial membranes, this compound's action is more subtle. researchgate.net It specifically targets and inhibits a single, essential protein (LptD), which leads to a controlled, downstream failure of outer membrane biogenesis and integrity, ultimately resulting in cell death without direct membrane lysis. wikipedia.orgnih.govuu.nl
Host Immunomodulatory Contributions to Bacterial Clearance
Beyond its direct antimicrobial activity, this compound enhances the host's ability to fight infection by activating key immune cells. mdpi.com This immunomodulatory effect is primarily mediated through the activation of mast cells, which are critical players in the innate immune response.
Activation of MRGPRX2 and Degranulation in Mast Cells
This compound, a host defense peptide mimetic, has been shown to activate human mast cells through the Mas-related G protein-coupled receptor-X2 (MRGPRX2). nih.govnih.gov This activation triggers a cascade of intracellular events, beginning with a robust and sustained mobilization of calcium (Ca2+). nih.govfrontiersin.org This influx of intracellular calcium is a critical signal that initiates the degranulation of mast cells. nih.gov
Degranulation is the process by which mast cells release pre-formed inflammatory mediators stored in their granules. Research using the human mast cell line LAD2, which endogenously expresses MRGPRX2, demonstrated that this compound induces degranulation in a concentration-dependent manner. nih.gov The release of β-hexosaminidase, a marker for degranulation, was significantly increased upon exposure to this compound. nih.govresearchgate.net
Furthermore, studies in rat basophilic leukemia (RBL-2H3) cells engineered to express MRGPRX2 confirmed these findings. nih.govnih.gov this compound-induced degranulation was observed in these cells, but the response was significantly diminished in cells with missense variants in the ligand-binding or G protein-coupling domains of the receptor, highlighting the specificity of the interaction. nih.govfrontiersin.org In murine models, this compound was found to activate the mouse ortholog of human MRGPRX2, MrgprB2, leading to mast cell degranulation and increased vascular permeability. nih.govnih.gov
| Cell Line | This compound Concentration (µM) | Effect | Reference |
|---|---|---|---|
| LAD2 (Human Mast Cell Line) | 10 | Induces robust Ca2+ mobilization and degranulation. | nih.gov |
| RBL-MRGPRX2 (Rat Basophilic Leukemia Cells) | 10 | Causes degranulation, measured by β-hexosaminidase release. | nih.govresearchgate.net |
| Mouse Peritoneal Mast Cells | Not Specified | Induces degranulation via MrgprB2. | nih.gov |
Induction of Inflammatory Mediators (TNF-α, IL-8, CCL3) via MRGPRX2
The activation of MRGPRX2 by this compound not only leads to degranulation but also stimulates the production and release of key inflammatory mediators. nih.gov These signaling molecules play a crucial role in orchestrating the immune response by recruiting other immune cells to the site of infection.
In studies using the LAD2 human mast cell line, exposure to this compound at a concentration of 10 µM for 24 hours resulted in the significant production of several pro-inflammatory cytokines and chemokines. nih.gov Specifically, this compound was shown to induce the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Chemokine (C-C motif) ligand 3 (CCL3). nih.gov
The production of these mediators is a direct consequence of MRGPRX2 activation. nih.gov This was further substantiated in experiments with RBL-MRGPRX2 cells, where this compound stimulated the production of TNF-α and CCL2. researchgate.net The release of these specific chemokines, such as IL-8 and CCL3, is instrumental in attracting neutrophils and other leukocytes, which are essential for engulfing and destroying pathogens, thereby contributing to bacterial clearance. nih.gov
| Cell Line | Mediator | Effect of this compound (10 µM) | Reference |
|---|---|---|---|
| LAD2 (Human Mast Cell Line) | TNF-α | Production induced. | nih.gov |
| IL-8 | Production induced. | nih.gov | |
| CCL3 | Production induced. | nih.gov | |
| RBL-MRGPRX2 (Rat Basophilic Leukemia Cells) | TNF-α | Production quantified by ELISA. | researchgate.net |
| CCL2 | Production quantified by ELISA. | researchgate.net |
Antimicrobial Spectrum and Efficacy Research
Specificity Against Pseudomonas aeruginosa
Murepavadin demonstrates a remarkably specific and potent bactericidal activity against Pseudomonas aeruginosa. wikipedia.org This high degree of specificity is rooted in its novel mechanism of action. It selectively targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa. nih.govnih.govnih.govasm.org By binding to LptD, this compound disrupts the transport and assembly of LPS into the outer membrane, which is a process vital for the bacterium's survival, ultimately leading to cell death. nih.govasm.org
This targeted approach means this compound is largely inactive against other Gram-negative bacteria and Gram-positive bacteria, positioning it as a narrow-spectrum, precision antibiotic. wikipedia.orgfrontiersin.org Large-scale surveillance studies underscore its potency. In a comprehensive study testing 1,219 clinical isolates of P. aeruginosa from the United States, Europe, and China, this compound demonstrated a minimum inhibitory concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates at 0.12 mg/L and 0.12 mg/L, respectively. nih.govasm.org At a concentration of ≤0.5 mg/L, it successfully inhibited 99.1% of all tested isolates. nih.govasm.org
Efficacy in Biofilm-Associated Cells
Infections involving P. aeruginosa are often complicated by the formation of biofilms, which are communities of bacteria encased in a protective matrix that are notoriously difficult to treat. This compound has shown good activity against P. aeruginosa biofilms. frontiersin.orgnih.gov
A study evaluating its efficacy against biofilms from 53 cystic fibrosis (CF) isolates determined the minimal biofilm inhibitory concentration (MBIC) and the minimal biofilm eradication concentration (MBEC). The MBIC₅₀ and MBIC₉₀ values, which represent the concentrations needed to inhibit biofilm formation, were 2 mg/L and 32 mg/L, respectively. nih.gov The MBEC₉₀, the concentration required to eradicate 90% of established biofilms, was 64 mg/L. nih.gov These results indicate that this compound is effective against both establishing and mature biofilms.
| Parameter | 50th Percentile (mg/L) | 90th Percentile (mg/L) | Source |
|---|---|---|---|
| MBIC | 2 | 32 | nih.gov |
| MBEC | - | 64 | nih.gov |
Comparative Efficacy Against Other Antipseudomonal Agents (e.g., Polymyxin (B74138) B, Colistin)
When compared directly to other key antipseudomonal agents, this compound consistently demonstrates superior potency. In a large surveillance study involving 1,219 isolates, this compound (MIC₉₀, 0.12 mg/L) was found to be 4- to 8-fold more active than both polymyxin B (MIC₉₀, 1 mg/L) and colistin (B93849) (MIC₉₀, 1 mg/L). nih.govasm.org
This enhanced potency was even more pronounced against highly resistant strains. When tested against 785 XDR isolates, this compound (MIC₉₀, 0.25 mg/L) was 8-fold more potent than colistin (MIC₉₀, 2 mg/L). oup.comexlibrisgroup.com In anti-biofilm studies, this compound also compared favorably, exhibiting a lower MBEC value than colistin and aztreonam. nih.govresearchgate.net
| Organism Set | This compound | Polymyxin B | Colistin | Source |
|---|---|---|---|---|
| All Isolates (n=1,219) | 0.12 | 1 | 1 | nih.govasm.org |
| XDR Isolates (n=785) | 0.25 | - | 2 | oup.comexlibrisgroup.com |
Mechanisms of Resistance Development
Genetic Alterations Conferring Resistance
Genomic studies of Murepavadin-resistant P. aeruginosa strains have identified a variety of mutations in genes associated with the outer membrane and its components. These genetic changes are the foundation of the bacterium's ability to withstand the effects of this novel antibiotic.
Mutations within the genes responsible for the biosynthesis of lipopolysaccharide (LPS) are a significant factor in this compound resistance. The genes lpxL1 and lpxL2 are involved in the final acylation steps of lipid A, a core component of LPS. frontiersin.orgnih.gov Deletions or mutations in these genes can lead to the production of under-acylated lipid A species. frontiersin.orgnih.gov Specifically, a lower abundance of hexa-acylated lipid A has been observed in this compound-resistant mutants. frontiersin.orgnih.govnih.gov Strains with deletions in lpxL1 and lpxL2 have shown a four- to eight-fold increase in the minimum inhibitory concentration (MIC) of this compound compared to their parent strains. frontiersin.orgnih.govdoaj.org
Whole-genome sequencing has also implicated mutations in other LPS biosynthesis-related genes such as lpxT and msbA in conferring resistance to this compound. nih.govnih.govnih.gov These genes play roles in the phosphorylation and transport of lipid A, respectively.
Table 1: Impact of Mutations in LPS Biosynthesis Genes on this compound Susceptibility
| Gene | Function | Observed Mutation Effect | Resulting Change in this compound MIC | Reference(s) |
| lpxL1 | Late-stage acylation of lipid A | Deletion/mutation leads to under-acylated lipid A | 4 to 8-fold increase | frontiersin.orgnih.govbiorxiv.org |
| lpxL2 | Late-stage acylation of lipid A | Deletion/mutation leads to under-acylated lipid A | 4 to 8-fold increase | frontiersin.orgnih.govbiorxiv.org |
| lpxT | Phosphorylation of lipid A | Mutations identified in resistant strains | 2 to 9 two-fold dilutions higher | nih.gov |
| msbA | ABC transporter for lipid A | Mutations identified in resistant strains | Not specified | nih.govnih.govnih.gov |
Given that this compound's primary target is LptD, it is unsurprising that mutations in genes responsible for LPS transport are associated with resistance. nih.govbiorxiv.org The lptD gene itself can acquire mutations that lead to reduced susceptibility. nih.govnih.gov Similarly, the bamA gene, which encodes an essential component of the β-barrel assembly machinery (BAM) complex responsible for inserting proteins like LptD into the outer membrane, has been found to be mutated in resistant strains. nih.govbiorxiv.orgasm.org Allelic replacement experiments have confirmed that alterations in the bamA gene can decrease this compound susceptibility by 8- to 32-fold. nih.govasm.org
Two-component regulatory systems, which allow bacteria to sense and respond to environmental changes, are also implicated in this compound resistance. Mutations in the sensor kinase gene pmrB, part of the PmrA-PmrB system that responds to factors like low magnesium levels, can confer resistance. nih.govnih.govasm.org Specific amino acid substitutions in PmrB have been shown to reduce the susceptibility of P. aeruginosa to this compound. nih.govasm.org These mutations can lead to the constitutive activation of the PmrA-PmrB system, triggering downstream modifications to LPS. nih.gov The gene cbrA, which encodes the sensor kinase of the CbrA-CbrB system, has also been identified as a site for mutations in this compound-resistant isolates. nih.govnih.govbiorxiv.org
Table 2: Key Two-Component System Mutations in this compound Resistance
| Gene | System | Role | Observed Mutation Effect | Reference(s) |
| pmrB | PmrA-PmrB | Sensor kinase | Constitutive activation, specific amino acid substitutions | nih.govnih.govasm.org |
| cbrA | CbrA-CbrB | Sensor kinase | Diverse mutations in resistant isolates | nih.govnih.govbiorxiv.org |
A specific and significant mutation conferring high-level resistance to this compound is a tandem duplication of a six-residue sequence (LRDKGM) within the periplasmic domain of the LptD protein. nih.govnih.gov This alteration in the direct target of this compound is associated with a substantial increase in resistance, with reports of a 64-fold increase in the MIC for the reference strain PAO1. nih.gov This duplication is thought to interfere with the binding of this compound to LptD, thereby preventing the inhibition of LPS transport. nih.govnih.gov
Phenotypic Consequences of Resistance Mutations
The genetic alterations described above result in tangible changes to the bacterial cell, particularly to its outer membrane. These phenotypic shifts are the direct cause of the reduced efficacy of this compound.
A primary consequence of resistance mutations, especially in genes like lpxL1, lpxL2, and pmrB, is the modification of the LPS structure. frontiersin.orgnih.gov Mutations in lpxL genes lead to the production of lipid A with fewer acyl chains, specifically a decrease in the hexa-acylated form. frontiersin.orgnih.govnih.gov
Altered Susceptibility to Host-Derived Antimicrobial Peptides
The development of resistance to this compound in Pseudomonas aeruginosa can lead to a notable change in the bacterium's susceptibility to the host's own antimicrobial peptides (AMPs). Research has shown that the mechanisms conferring resistance to this compound, particularly mutations in genes responsible for lipopolysaccharide (LPS) biosynthesis, render the bacteria more vulnerable to certain host-derived AMPs.
Specifically, this compound-resistant mutants with deletions in the lpxL1 and lpxL2 genes exhibit a lower abundance of hexa-acylated lipid A. nih.govnih.gov This alteration in the lipid A structure, a key component of the bacterial outer membrane, results in a greater reduction in growth when these resistant strains are exposed to the host-derived AMPs cathelicidin (B612621) and indolicidin. nih.govnih.gov Studies have demonstrated a consistent delay in the growth of this compound-resistant strains that have lpxL mutations when they are exposed to these human and bovine AMPs, as compared to their this compound-susceptible parent strains. nih.gov This increased susceptibility is a fitness trade-off; while the mutations provide resistance to this compound, they compromise the integrity of the outer membrane, making it more permeable and susceptible to the action of host immune peptides like cathelicidin. nih.gov
Propensity for Resistance Development in P. aeruginosa
Pseudomonas aeruginosa has the capacity to develop resistance to this compound, an event that has been observed in laboratory settings. In vitro passaging assays have demonstrated that resistance to this compound can emerge relatively quickly. asm.org The development of resistance is primarily linked to genetic mutations, particularly those affecting the integrity and composition of the bacterial outer membrane.
Studies have identified that high-level resistance to this compound is associated with mutations in genes such as lpxL1 and lpxL2. nih.govnih.gov Furthermore, mutations in the two-component sensor gene pmrB have been shown to confer high levels of resistance to this compound. nih.govnih.gov These findings indicate that while this compound is potent, the bacterium can adapt and develop resistance through specific genetic alterations.
Spontaneous Mutation Frequency
The spontaneous mutation frequency of P. aeruginosa leading to this compound resistance has been a subject of investigation to understand the propensity for resistance development. While specific frequencies can vary between strains, studies have estimated this rate as part of preclinical assessments. For instance, one study involving cystic fibrosis isolates of P. aeruginosa estimated the spontaneous mutation frequency as part of a broader investigation into this compound's in vitro activity and resistance mechanisms. The development of resistance, including second-step mutants, highlights that spontaneous mutations are a pathway for decreased susceptibility.
Genome-Wide Association Studies (GWAS) on Resistance Phenotypes
To explore the genetic basis of this compound resistance on a broader scale, Genome-Wide Association Studies (GWAS) have been performed on clinical collections of P. aeruginosa. nih.govresearchgate.netdoaj.org In one such study involving 496 clinical isolates, a GWAS was conducted using a tentative breakpoint of >0.25 mg/L to define acquired resistance. nih.govdoaj.org
Table 1: GWAS Findings for this compound Resistance in P. aeruginosa
| Gene | Variant | Association with Resistance | Prevalence in Resistant Strains | Prevalence in Susceptible Strains | Odds Ratio (OR) |
|---|
Cross-Resistance Profile with Standard-of-Care Antibiotics
An important characteristic of a new antibiotic is its cross-resistance profile with existing drugs. For this compound, studies have generally shown a lack of cross-resistance with many standard-of-care antibiotics used against P. aeruginosa. nih.govnih.gov This is attributed to its unique mechanism of action, which targets the lipopolysaccharide transport protein LptD. doaj.orgnih.gov this compound has demonstrated potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates, further supporting its novel activity profile. nih.gov
However, a notable exception exists with the polymyxin (B74138) antibiotic, colistin (B93849). nih.govnih.gov Specific mutations in the pmrB gene, which is part of a two-component system that regulates lipopolysaccharide modification, have been found to confer cross-resistance between this compound and colistin. nih.govnih.govmdpi.com Strains with these pmrB mutations exhibit high-level resistance to this compound and moderate cross-resistance to colistin. nih.gov For example, a colistin-resistant clinical strain with a known pmrB mutation also showed 8-fold cross-resistance to this compound. nih.gov Conversely, this compound-resistant mutants with pmrB alterations showed MIC shifts for colistin ranging from 4-fold to 32-fold. nih.gov This shared resistance mechanism involves LPS modifications that reduce the binding of both drugs to the bacterial cell surface. nih.govnih.gov
Table 2: Cross-Resistance between this compound and Colistin in P. aeruginosa PA14 Mutants
| Strain | Mutation | This compound MIC (µg/mL) | Fold-Change in this compound MIC | Colistin MIC (µg/mL) | Fold-Change in Colistin MIC |
|---|---|---|---|---|---|
| PA14 Wild Type | - | 0.25 | - | 1 | - |
| PA14-pmrBL172del | L172del | 8 | 32x | 4 | 4x |
| PA14-pmrBG188S | G188S | 8 | 32x | 32 | 32x |
| PA1571 | pmrBG188D | 2 | 8x | 64 | 64x |
Data derived from studies on P. aeruginosa resistance mechanisms. nih.gov
Pharmacology and Clinical Translation Research
Preclinical Pharmacokinetic and Pharmacodynamic Studies
Murepavadin, also known as POL7080, is the first in a novel class of antibiotics called Outer Membrane Protein Targeting Antibiotics (OMPTA). colab.wsbronchiectasisnewstoday.com It has a specific and potent bactericidal action against Pseudomonas aeruginosa. wikipedia.org Its mechanism involves binding to the lipopolysaccharide transport protein D (LptD), which is essential for the formation of the outer membrane in Gram-negative bacteria. wikipedia.orgnih.govamegroups.org This interaction disrupts the transport of lipopolysaccharide, leading to alterations in the outer membrane and subsequent cell death. wikipedia.orgamegroups.org
Table 1: this compound Plasma Protein Binding
| Species | Mean Unbound Fraction (%fu) | Standard Deviation | Number of Observations |
|---|---|---|---|
| Mouse | 22.6% | ± 5.95% | 82 |
| Human | 22.4% | ± 1.96% | 84 |
Data sourced from a 2019 study on the pharmacokinetics and pharmacodynamics of this compound. nih.gov
In preclinical studies using neutropenic mice, the pharmacokinetic profile of this compound was characterized following subcutaneous administration. asm.org The compound demonstrated linear pharmacokinetics, where both peak plasma concentrations (Cmax) and the area under the concentration-time curve (AUC) increased proportionally with the dose. bronchiectasisnewstoday.comwikipedia.orgasm.orgcysticfibrosisnewstoday.com
After subcutaneous doses ranging from 0.125 to 16 mg/kg in infected mice, peak plasma levels were observed to range from 0.175 to 12.6 mg/liter. asm.org The corresponding AUC values ranged from 0.186 to 30.0 mg·h/liter. asm.org The relationship between the administered dose and the resulting unbound drug exposure could be described by specific slope factors, allowing for the calculation of exposure levels based on the dose. asm.org
Table 2: Pharmacokinetic Parameters of this compound in Mice After Single Subcutaneous Doses
| Dose (mg/kg) | Peak Plasma Level (Cmax) (mg/L) | AUC (mg·h/L) |
|---|
Data reflects the range observed across various doses in neutropenic mouse models. asm.org
This compound has shown excellent penetration into the epithelial lining fluid (ELF) of the lungs, a critical factor for its efficacy in treating pulmonary infections. wikipedia.orgasm.org Studies in mouse infection models revealed that drug exposure in the ELF was significantly higher than in plasma. cysticfibrosisnewstoday.comresearchgate.net The exposure of the ELF to this compound was found to be approximately 1,000-fold greater than that in plasma. bronchiectasisnewstoday.comcysticfibrosisnewstoday.com This high level of penetration into lung fluid concentrates the antibiotic's activity at the site of infection. bronchiectasisnewstoday.com
The relationship between the free drug concentration in plasma (fAUC) and the drug concentration in ELF (AUC) was found to be linear. nih.govasm.org This indicates that as the concentration of unbound drug in the blood increases, its concentration in the lung lining fluid also increases predictably. asm.org This favorable lung penetration supports the development of this compound for treating respiratory infections caused by P. aeruginosa. spexisbio.comnih.govasm.org
Pharmacodynamic studies have identified the ratio of the free drug area under the curve to the minimum inhibitory concentration (fAUC/MIC) as the index that best correlates with this compound's efficacy. asm.orgnih.govqub.ac.uknih.gov This parameter links the drug's exposure over time (fAUC) to its potency against a specific pathogen (MIC). nih.gov
In neutropenic mouse models of P. aeruginosa infection, specific fAUC/MIC ratio targets were determined for achieving different levels of antibacterial activity. asm.org The mean fAUC/MIC ratio required to achieve a bacteriostatic (stasis) effect was 27.78. asm.orgnih.govqub.ac.uk To achieve a 1-log reduction in bacterial count, a mean fAUC/MIC ratio of 39.85 was required. asm.orgnih.govqub.ac.uk For the epithelial lining fluid, the corresponding values were 34.5 for stasis and 49.4 for a 1-log reduction. qub.ac.uk
Table 3: this compound Pharmacodynamic Targets (fAUC/MIC) Against P. aeruginosa
| Endpoint | Mean fAUC/MIC in Plasma | Mean fAUC/MIC in ELF |
|---|---|---|
| Stasis (No change in CFU) | 27.78 | 34.5 |
CFU: Colony-Forming Units. Data sourced from neutropenic mouse model studies. asm.orgqub.ac.uk
The relationship between this compound exposure and its antibacterial effect has been established in various infection models. asm.org Using a sigmoid maximum-effect model, researchers determined the drug exposures needed to produce a static effect or a 1-log kill reduction of P. aeruginosa in the lungs of infected mice. asm.orgnih.gov The mean total AUC required to provide a static effect was 36.83 mg·h/liter, which corresponds to a free drug AUC (fAUC) of 8.25 mg·h/liter. asm.orgnih.gov For a 1-log reduction, the required total AUC was 44.0 mg·h/liter, corresponding to an fAUC of 9.86 mg·h/liter. asm.orgnih.gov
In murine lung infection models, this compound demonstrated potent activity, achieving a greater than 2-log reduction in bacterial colonies at doses below 1 mg/kg. researchgate.net Even against a highly resistant strain of P. aeruginosa, a dose of 1.25 mg/kg resulted in a reduction of more than 10-fold. bronchiectasisnewstoday.com Furthermore, studies have shown a synergistic bactericidal effect when this compound is combined with the aminoglycoside antibiotic amikacin (B45834) in a murine pneumonia model. nih.govasm.org
Clinical Development Stages and Rationale
The primary rationale for the development of this compound is the urgent need for new treatments for infections caused by multidrug-resistant (MDR) P. aeruginosa. nih.govpatsnap.com This pathogen is a significant cause of hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP), with approximately 30% of strains being MDR. nih.govasm.org this compound's novel mechanism of action, targeting the LptD protein, makes it active against P. aeruginosa isolates that are resistant to other classes of antibiotics, including carbapenems and colistin (B93849). amegroups.orgresearchgate.net
This compound's development has proceeded along two main paths: an intravenous (IV) formulation and an inhaled formulation. researchgate.net The IV formulation advanced to Phase 3 clinical trials for the treatment of HABP/VABP. researchgate.net However, the development of intravenous this compound was halted due to findings of renal toxicity. researchgate.net
Consequently, development efforts have pivoted to an inhaled formulation of this compound, which results in high local concentrations in the lungs with low systemic exposure, thereby reducing the risk of systemic side effects. researchgate.netspexisbio.combiospace.com The inhaled version is being developed for treating chronic P. aeruginosa infections in patients with cystic fibrosis (CF) and non-CF bronchiectasis. spexisbio.combiospace.com A Phase 1 clinical trial in healthy volunteers to assess the safety and tolerability of inhaled this compound has been completed, with results showing the drug was well tolerated. biospace.comeuropeanpharmaceuticalreview.com Following this, a Phase 1b/IIa study in adults with CF was planned. biospace.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound (POL7080) |
| Amikacin |
| Aztreonam |
| Cefepime |
| Ceftazidime |
| Ciprofloxacin (B1669076) |
| Colistin |
| Doripenem |
| Gentamicin |
| Imipenem |
| Levofloxacin |
| Meropenem |
| Piperacillin-tazobactam |
| Polymyxin (B74138) B |
Phase 1 Studies: Safety, Tolerability, and Pharmacokinetics in Healthy Subjects
The initial clinical evaluation of intravenous this compound involved Phase 1 studies in healthy adult subjects to determine its safety, tolerability, and pharmacokinetic (PK) profile. These studies included single ascending dose (SAD) and multiple ascending dose (MAD) investigations.
In a SAD study, single intravenous infusions of this compound were administered to healthy male subjects across ten sequential cohorts. asm.org The results demonstrated that the pharmacokinetics were dose-proportional and linear. asm.org Key pharmacokinetic parameters remained consistent across the different dose levels. This compound was reported to be well-tolerated, with adverse events being generally mild and transient, and no dose-limiting toxicity was identified. asm.org The highest single dose of 4.5 mg/kg was well-tolerated when infused over either 2 or 3 hours. asm.org
A summary of the geometric mean pharmacokinetic parameters after a single dose in healthy subjects is presented below.
| Pharmacokinetic Parameter | Value Range |
| Terminal Half-life (t½) | 2.52 to 5.30 hours |
| Total Clearance (CL) | 80.1 to 114 ml/h/kg |
| Volume of Distribution (Vd) | 415 to 724 ml/kg |
| Data sourced from a single-ascending-dose study in healthy male subjects. asm.org |
In the multiple-dose part of the study, the incidence of treatment-emergent adverse events was 100% in the groups receiving 1.0 mg/kg and 5.0 mg/kg every 12 hours, with the higher dose group reporting a greater number of events. asm.org
Phase 1 Studies: Pharmacokinetics and Safety in Subjects with Renal Impairment
To understand the drug's behavior in specific populations, a dedicated Phase 1, open-label, single-dose study was conducted in subjects with varying degrees of renal function impairment compared to subjects with normal renal function. nih.govnih.gov The study enrolled 32 subjects classified into four groups: mild, moderate, and severe renal impairment, and a control group with normal renal function. nih.govnih.gov All participants received a single 2.2 mg/kg intravenous infusion of this compound over 3 hours. nih.govnih.gov
The study found that the elimination of this compound is significantly affected by renal function. nih.gov Systemic exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC), increased approximately 2.0- to 2.5-fold in subjects with renal impairment compared to those with normal function. researchgate.netnih.gov The maximum observed plasma concentration (Cmax) showed a smaller, 1.5-fold increase. researchgate.netnih.gov
Consequently, the total clearance (CL) of this compound was lower in all renal impairment groups, and the terminal elimination half-life (t½) was prolonged, extending up to 24 hours with decreasing renal function, compared to approximately 7.7 hours in subjects with normal renal function. nih.govnih.gov Despite the increased exposure, this compound was well-tolerated across all renal function groups in this single-dose study. nih.govnih.gov
| Renal Function Group | Geometric Mean Cmax (mg/L) | Geometric Mean AUC₀₋∞ (h·mg/L) | Geometric Mean t½ (h) | Geometric Mean CL (L/h) |
| Normal | 4.51 | 27.23 | 7.6 | 6.9 |
| Mild Impairment | 6.32 | - | 13.9 | 3.3 |
| Moderate Impairment | 6.78 | - | - | - |
| Severe Impairment | 5.92 | - | 23.1 | 2.4 |
| Data sourced from a single-dose study in subjects with and without renal impairment. nih.govasm.org |
Phase 2 Studies: Efficacy in Acute Exacerbation of Non-Cystic Fibrosis Bronchiectasis
While the development of an inhaled formulation of this compound is intended for patients with non-cystic fibrosis (non-CF) bronchiectasis, specific efficacy data from completed Phase 2 studies for the treatment of acute exacerbations in this population are not detailed in the available literature. cysticfibrosisnewstoday.combiospace.com The development for this indication is part of the strategic shift to an inhaled route of administration. pharmaceutical-technology.com
Phase 2/3 Studies: Efficacy in Ventilator-Associated Bacterial Pneumonia (VABP) and Hospital-Acquired Bacterial Pneumonia (HABP) due to P. aeruginosa
Intravenous this compound entered late-stage clinical development for the treatment of hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) caused by P. aeruginosa. researchgate.netsci-hub.st In a Phase 2 study involving patients with VABP due to suspected or documented P. aeruginosa infection, this compound was co-administered with the standard of care. asm.org The results from this study were promising, showing a clinical cure in 10 out of 12 (83%) patients with confirmed P. aeruginosa infection. asm.org The 28-day all-cause mortality rate in this specific patient population was 9%. asm.org
Following these results, two separate Phase 3 trials were initiated to further assess the efficacy of this compound in HABP/VABP. asm.org These studies were designed to compare this compound in combination with another antibiotic against standard-of-care antibiotic regimens. asm.org
Discontinuation of Intravenous Formulation Development due to Nephrotoxicity Concerns
The development of the intravenous formulation of this compound was halted in July 2019 due to significant safety concerns, specifically a higher-than-expected incidence of acute kidney injury (nephrotoxicity). asm.orgbioworld.com This issue emerged during the Phase 3 trials for HABP/VABP. bioworld.com
An analysis of the data from one of the studies revealed that 56% of patients treated with this compound experienced acute kidney injury. asm.org Another report cited this figure as 63% (of 33 patients) in the this compound arm, compared to 38% (of 8 patients) in the control arm. bioworld.com The severity of the kidney injury was also greater in the this compound group, with a majority of affected patients experiencing stage II or stage III acute kidney injury. bioworld.com This unforeseen level of nephrotoxicity, which had not been apparent in earlier phase trials with healthier subjects, led to the discontinuation of the intravenous program. asm.org
Transition to Inhaled Formulation Development for Respiratory Infections (Cystic Fibrosis, Non-CF Bronchiectasis)
Following the termination of the intravenous program, development efforts were pivoted to an inhaled formulation of this compound (iMPV). cysticfibrosisnewstoday.comasm.org This strategic shift aims to deliver the antibiotic directly to the site of infection in the lungs, thereby maximizing local concentrations while minimizing systemic exposure and the associated risk of kidney toxicity. biospace.comasm.org The primary target indications for the inhaled formulation are chronic lung infections in patients with cystic fibrosis (CF) and non-CF bronchiectasis, where P. aeruginosa is a key pathogen. cysticfibrosisnewstoday.combiospace.com
Preclinical studies in mouse models demonstrated that inhaled this compound was well-tolerated and resulted in exposure levels in the epithelial lining fluid of the lungs that were approximately 1,000-fold greater than in the blood plasma. bronchiectasisnewstoday.comcysticfibrosisnewstoday.com
A first-in-human Phase 1 trial of single ascending doses of inhaled this compound was successfully completed in 39 healthy volunteers. cysticfibrosisnewstoday.combiospace.com The results showed that the inhaled formulation was well-tolerated at all tested dose levels, with no clinically relevant signs of airway irritation. cysticfibrosisnewstoday.combiospace.com Importantly, the systemic bioavailability was low (less than 5%), with peak plasma concentrations observed 1-2 hours after inhalation. biospace.com Even at the highest dose, the antibiotic concentration in the lungs 24 hours post-inhalation was predicted to be sufficient to inhibit the growth of most P. aeruginosa isolates found in CF patients. cysticfibrosisnewstoday.com
Population Pharmacokinetic Modeling and Simulations
Pharmacokinetic and pharmacodynamic (PK/PD) modeling and simulations have been utilized to understand the exposure-response relationship of this compound and to support its development. In neutropenic mouse lung infection models, PK/PD analysis was conducted to determine which parameter best predicted the antibiotic's efficacy. nih.govnih.gov
The results of these simulations indicated that the ratio of the area under the concentration-time curve for the unbound fraction of the drug to the minimum inhibitory concentration (fAUC/MIC) correlated best with efficacy. nih.govnih.gov The modeling determined that a mean static fAUC/MIC ratio of 27.78 was required to prevent bacterial growth, while a ratio of 39.85 was needed for a 1-log reduction in bacterial count. nih.gov These types of models are crucial for translating preclinical data and determining doses in human trials that are likely to be effective. nih.gov
Research on Murepavadin Combination Therapies
Synergy with Fluoroquinolones (e.g., Ciprofloxacin)
Studies have revealed a significant synergistic relationship between murepavadin and fluoroquinolones like ciprofloxacin (B1669076) in combating P. aeruginosa infections. nih.govnih.gov This combination has been shown to be effective both in laboratory settings and in animal models. nih.govmdpi.com
A primary mechanism underlying the synergy between this compound and ciprofloxacin is the inhibition of drug efflux systems. nih.govnih.gov P. aeruginosa utilizes at least twelve Resistance-Nodulation-Cell Division (RND) multidrug efflux pumps, such as MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM, which are crucial for fluoroquinolone resistance. nih.gov These pumps actively expel antibiotics from the bacterial cell. nih.gov
A direct consequence of efflux pump inhibition is the increased intracellular concentration of ciprofloxacin. nih.govresearchgate.net Studies have demonstrated that when P. aeruginosa is treated with this compound, the internal levels of ciprofloxacin are significantly elevated. nih.govresearchgate.net For instance, treating the PA14 strain with 0.25 μg/mL of this compound led to a measurable increase in the intracellular accumulation of ciprofloxacin. nih.gov This heightened concentration allows ciprofloxacin to more effectively reach its target, DNA gyrase, thereby enhancing its bactericidal activity. nih.govmdpi.com
In addition to inhibiting efflux pumps, this compound increases the permeability of the bacterial outer membrane. nih.gov By disrupting the transport and insertion of LPS into the outer leaflet, this compound compromises the integrity of this crucial barrier. nih.gov This increased permeability is thought to facilitate the entry of ciprofloxacin into the bacterial cell, further contributing to the synergistic effect. nih.gov The combined action of reducing the efflux and increasing the influx of the antibiotic sensitizes the bacteria to ciprofloxacin. nih.gov
The synergistic effects observed in vitro have been successfully translated to in vivo models. nih.govresearchgate.net In a murine acute pneumonia model using the P. aeruginosa PA14 strain, the combination of this compound and ciprofloxacin demonstrated a potent synergistic therapeutic effect. nih.govnih.gov
Mice were infected intranasally, and sixteen hours after treatment, the bacterial loads in the lungs were assessed. researchgate.net Treatment with this compound (0.25 mg/kg) or ciprofloxacin (0.5 mg/kg) alone reduced the bacterial load by approximately 33-fold and 43-fold, respectively. nih.gov In stark contrast, the combined administration of both drugs resulted in a mean bacterial load reduction of 1,171-fold, clearly indicating a synergistic bactericidal outcome in a living organism. nih.govresearchgate.net
Table 1: In Vivo Efficacy of this compound-Ciprofloxacin Combination in Murine Pneumonia Model
| Treatment Group | Dosage | Mean Bacterial Load Reduction (Fold Change vs. Control) | Outcome |
| This compound | 0.25 mg/kg | 33 | Bactericidal |
| Ciprofloxacin | 0.5 mg/kg | 43 | Bactericidal |
| This compound + Ciprofloxacin | 0.25 mg/kg + 0.5 mg/kg | 1171 | Synergistic Bactericidal |
Synergy with Aminoglycosides (e.g., Tobramycin (B1681333), Amikacin)
This compound also exhibits significant synergy with aminoglycoside antibiotics such as tobramycin and amikacin (B45834) against P. aeruginosa. asm.orgnih.gov This combination therapy enhances the killing efficacy of aminoglycosides, a class of antibiotics whose uptake is dependent on the bacterial cell's metabolic state. nih.govnih.gov
The primary mechanism for synergy between this compound and aminoglycosides is the enhancement of the bacterial inner membrane potential. asm.orgnih.gov The uptake of aminoglycosides into the bacterial cell is an active process that requires energy and is driven by the proton motive force, specifically the electrical potential component across the inner membrane. researchgate.netasm.org
Research has shown that this compound treatment leads to an increase in bacterial respiratory activity. asm.orgresearchgate.net This is evidenced by elevated intracellular levels of NADH and increased expression of genes involved in the tricarboxylic acid (TCA) cycle. asm.orgresearchgate.net This heightened respiratory activity subsequently enhances the membrane potential. asm.orgnih.gov By increasing the membrane potential, this compound facilitates a greater uptake of aminoglycosides like tobramycin and amikacin into the bacterial cytoplasm, leading to a more potent bactericidal effect. asm.orgnih.gov The combination of this compound with tobramycin or amikacin resulted in a 100-fold greater reduction in bacteria after eight hours compared to either drug alone. asm.orgnih.gov
This mechanism, coupled with this compound's ability to increase outer membrane permeability, creates a powerful synergistic effect against P. aeruginosa. nih.gov In a murine acute pneumonia model, the combination of this compound and amikacin demonstrated this synergy. asm.orgresearchgate.net While individual treatments with this compound and amikacin each reduced the bacterial load by about 28-fold, the combined therapy resulted in a 756-fold reduction. asm.orgnih.gov
Table 2: In Vivo Efficacy of this compound-Amikacin Combination in Murine Pneumonia Model
| Treatment Group | Mean Bacterial Load Reduction (Fold Change vs. Control) | Outcome |
| This compound | ~28 | Bactericidal |
| Amikacin | ~28 | Bactericidal |
| This compound + Amikacin | 756 | Synergistic Bactericidal |
Synergy with Beta-Lactam Antibiotics (e.g., Ceftazidime/Avibactam)
This compound's primary mechanism of action involves targeting the lipopolysaccharide (LPS) transport protein LptD in P. aeruginosa, which disrupts the assembly of LPS in the outer membrane. asm.orgnih.gov This action impairs the integrity of the bacterial outer membrane. asm.orgnih.gov Research has shown that even at sublethal concentrations, this compound increases the permeability of the outer membrane. nih.govnih.gov
This compromised membrane integrity facilitates the influx of other drugs, including beta-lactam antibiotics. asm.orgnih.gov By promoting drug influx across the outer membrane, this compound enhances the bactericidal activities of beta-lactams, leading to a synergistic effect. asm.orgnih.gov This mechanism has been demonstrated to be effective for combinations with ceftazidime/avibactam. asm.orgnih.gov
A significant advantage of combining this compound with other antibiotics is the potential to suppress or slow the development of antimicrobial resistance. nih.gov In vitro passaging assays have been conducted to evaluate the rate of resistance development in P. aeruginosa (strain PA14). nih.gov
When exposed to this compound alone, the minimum inhibitory concentration (MIC) increased from 0.0625 µg/mL to 12 µg/mL within five days. nih.gov For ceftazidime/avibactam alone, the MIC rose from 2 µg/mL to 48 µg/mL in eight days. nih.gov However, when the two agents were used in combination, the development of resistance was markedly suppressed. nih.govresearchgate.net After eight days of passaging with the combination, the MICs for this compound and ceftazidime/avibactam were only 3 µg/mL and 12 µg/mL, respectively, demonstrating that the combination slows down the emergence of resistance. nih.govresearchgate.net
Table 2: Impact of this compound and Ceftazidime/Avibactam on Resistance Development (in vitro)
| Antibiotic Agent(s) | Initial MIC (µg/mL) | Final MIC (µg/mL) | Time to Final MIC (Days) |
| This compound | 0.0625 | 12 (± 4) | 5 |
| Ceftazidime/Avibactam | 2 | 48 (± 16) | 8 |
| This compound + Ceftazidime/Avibactam | 0.0625 / 2 | 3 (± 1) / 12 (± 4) | 8 |
Data derived from in vitro passaging assays with P. aeruginosa strain PA14. nih.govresearchgate.net
The synergistic activity of the this compound and ceftazidime/avibactam combination has been confirmed in murine acute pneumonia models. asm.orgnih.gov In these studies, mice infected with P. aeruginosa were treated with this compound alone, ceftazidime/avibactam alone, or the combination of both. researchgate.net
The results showed that while each monotherapy reduced the bacterial load in the lungs, the combined treatment resulted in a dramatically greater reduction. researchgate.net For instance, in one study, the combination treatment reduced the mean bacterial load by 2,047-fold, whereas this compound and ceftazidime/avibactam alone caused reductions of 42-fold and 28-fold, respectively. researchgate.net This demonstrates a potent synergistic therapeutic effect in vivo. asm.orgnih.govasm.org
Table 3: In vivo Efficacy of this compound and Ceftazidime/Avibactam in a Murine Pneumonia Model
| Treatment Group | Agent(s) | Mean Bacterial Load Reduction (Fold) | Outcome |
| 1 | This compound (alone) | 42 | - |
| 2 | Ceftazidime/Avibactam (alone) | 28 | - |
| 3 | This compound + Ceftazidime/Avibactam | 2047 | Synergistic Effect |
This table synthesizes data from a murine acute pneumonia model as reported in the scientific literature. researchgate.net
Synergy with Colistin (B93849)
Research has also indicated a synergistic relationship between this compound and colistin. researchgate.net Colistin, a polymyxin (B74138) antibiotic, also acts on the bacterial membrane. nih.gov The combination of this compound and colistin has been shown to be synergistic, which is noteworthy as both agents can be subject to resistance when used as monotherapies. nih.govresearchgate.net Mutations in the pmrB gene, for example, can confer resistance to both this compound and colistin. nih.gov The synergistic interaction suggests a promising avenue for treating infections caused by difficult-to-treat P. aeruginosa strains, potentially overcoming certain resistance mechanisms. researchgate.netnih.gov
Advanced Research Methodologies Applied to Murepavadin
Whole-Genome Sequencing (WGS) for Resistance Mechanism Elucidation
Whole-Genome Sequencing (WGS) has been a critical tool for identifying the genetic basis of resistance to Murepavadin in Pseudomonas aeruginosa. By comparing the genomes of this compound-susceptible strains with their resistant counterparts, researchers have pinpointed several mutations responsible for reduced susceptibility.
A primary approach involves a genome-wide association study (GWAS) conducted on large collections of clinical P. aeruginosa isolates. One such study on 496 isolates identified a missense variant in the hisJ gene (p.Thr260Ala), which is involved in histidine transport, as being associated with resistance. doaj.orgnih.gov However, since this mutation was present in both resistant and susceptible strains, it was not considered the sole determinant of resistance. nih.gov
Further studies utilized paired genomic comparisons of susceptible isolates and their isogenic this compound-resistant mutants generated in the laboratory. nih.govfrontiersin.org This methodology, along with sequencing of clinical isolates from cystic fibrosis patients that showed high minimum inhibitory concentrations (MICs), has uncovered a variety of mutations. asm.orgnih.gov These mutations are predominantly found in genes related to the synthesis and transport of lipopolysaccharide (LPS), the very pathway this compound targets. asm.orgnih.govresearchgate.net Key genes implicated in this compound resistance include those involved in LPS biosynthesis (lpxL1, lpxL2, lpxT), LPS transport (lptD, msbA), the outer membrane protein assembly complex (bamA), and two-component regulatory systems (pmrB, cbrA). asm.orgnih.govresearchgate.netresearchgate.net Mutations in lpxL1 and lpxL2 have been linked to a decrease in the abundance of hexa-acylated lipid A, a structural component of LPS. doaj.orgnih.gov
Table 1: Genes Associated with this compound Resistance in P. aeruginosa Identified via WGS
| Gene | Function | Impact of Mutation | Reference |
|---|---|---|---|
| lpxL1, lpxL2 | LPS biosynthesis (Lipid A acylation) | Reduced abundance of hexa-acylated lipid A, leading to higher this compound MICs. | doaj.orgnih.govasm.orgresearchgate.net |
| lptD | LPS transport protein (this compound's target) | Alterations in the target protein can reduce binding affinity. | asm.orgnih.govresearchgate.net |
| bamA | Outer membrane protein assembly | Decreased susceptibility to this compound. | asm.orgnih.govresearchgate.net |
| pmrB | Histidine kinase of a two-component system | Substitutions can reduce susceptibility to this compound, colistin (B93849), and tobramycin (B1681333). | asm.orgnih.govnih.gov |
| msbA | LPS transport (ABC transporter) | Mutations contribute to reduced susceptibility. | asm.orgnih.govresearchgate.net |
| cbrA | Histidine kinase of a two-component system | Mutations found in resistant clinical isolates. | asm.orgnih.govresearchgate.net |
| hisJ | Periplasmic binding protein for histidine transport | A missense variant was associated with resistance in a GWAS study. | doaj.orgnih.gov |
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for LptD Interaction Studies
To understand the precise molecular interaction between this compound and its target, the lipopolysaccharide transport protein D (LptD), solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has been proposed as a powerful investigative technique. uu.nluu.nl This method is particularly suited for studying membrane proteins in a native-like lipid environment, which is crucial for understanding the function of LptD. uu.nl
The research goal is to elucidate the atomic-level details of this compound's binding mode. uu.nl The proposed ssNMR-based approach aims to study the binding of this compound to the LptD/LptE complex at high resolution. uu.nl By acquiring 2D 15N-1H and 13C-13C ssNMR spectra of isotopically labeled LptD/E complex both in the presence and absence of this compound, researchers can analyze drug-induced chemical shift changes to map the binding interface. uu.nl
These studies are expected to determine where this compound binds to LptD, define the three-dimensional structure of this compound when it is bound to its target, and identify the specific amino acid residues from both the antibiotic and the protein that are critical for the interaction. uu.nl Since this compound's specificity for P. aeruginosa is thought to arise from an "insert domain" unique to its LptD, ssNMR can provide crucial structural insights into this interaction. uu.nl This detailed structural knowledge is invaluable for designing improved antibiotics that target the LptD protein. uu.nluu.nl
Photoaffinity Labeling for Target Identification
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify the direct binding partners of a bioactive molecule and to map the binding site. mdpi.comnih.govnih.gov This method involves a photoaffinity probe, which is a version of the molecule of interest (the pharmacophore) modified with a photoreactive group and often a reporter tag. mdpi.com Upon photoactivation, the probe forms a covalent bond with its target protein, allowing for subsequent identification and analysis. mdpi.comnih.gov
In the context of this compound, a closely related photoprobe named PAL6 was used to characterize the antibiotic's interaction with LptD in P. aeruginosa. Researchers employed a hypothesis-free mass spectrometry-based proteomic approach to analyze the results of the cross-linking. acs.org The findings provided direct evidence that the antibiotic cross-links to the periplasmic segment of LptD. acs.org More specifically, the probe was found to bind within a region containing the β-jellyroll domain and the N-terminal insert domain that is characteristic of Pseudomonas species. acs.org
These results from photoaffinity labeling experiments were crucial in confirming LptD as the direct target and narrowing down the binding site to its periplasmic domains. nih.gov This binding is believed to block the transport of LPS to the cell surface, which is consistent with this compound's proposed mechanism of action and explains its specificity. acs.orgnih.gov
Time-Kill Assays for Bactericidal Activity Determination
Time-kill assays are a standard in vitro method used to assess the pharmacodynamics of an antimicrobial agent by measuring the rate and extent of bacterial killing over time. These assays have been extensively used to characterize the bactericidal nature of this compound against P. aeruginosa. researchgate.netnih.gov
Studies have demonstrated that this compound exhibits bactericidal activity, with one report showing it was effective against 95.4% of tested cystic fibrosis strains at a concentration of 32 mg/L within 1 to 5 hours. researchgate.net The assays typically involve incubating a standardized bacterial population with the antibiotic at various concentrations and measuring the number of viable bacteria (colony-forming units, or CFU) at different time points (e.g., 0, 2, 4, 8, and 24 hours). nih.gov
Time-kill assays have also been instrumental in evaluating synergistic effects when this compound is combined with other antibiotics. For instance, this compound was shown to enhance the bactericidal effects of several β-lactam antibiotics. nih.govasm.org The combination of this compound with ciprofloxacin (B1669076) also demonstrated a significantly enhanced killing efficacy against P. aeruginosa reference strains and clinical isolates compared to either drug alone. nih.gov
Table 2: Synergistic Bactericidal Effects in Time-Kill Assays
| Antibiotic Combination | Organism | Key Finding | Reference |
|---|---|---|---|
| This compound + Ciprofloxacin | P. aeruginosa PA14 | Combination reduced bacterial numbers ~4.5 x 10⁸-fold more than ciprofloxacin alone and ~9.9 x 10⁷-fold more than this compound alone after 24 hours. | nih.gov |
| This compound + β-lactams (Carbenicillin, Meropenem, Ceftazidime) | P. aeruginosa PA14 | This compound at 0.5 µg/mL enhanced the bactericidal effects of the β-lactam antibiotics. | nih.govasm.org |
| This compound + Ceftazidime/avibactam | Carbapenem-resistant P. aeruginosa | The combination showed enhanced bactericidal activity against 14 clinical strains. | nih.govasm.org |
Allelic Replacement Experiments for Gene Function Validation
Allelic replacement is a precise genetic engineering technique used to validate the function of specific genes by creating targeted mutations, such as deletions or insertions. This method has been employed to confirm that mutations identified through WGS are directly responsible for the observed this compound resistance phenotype.
In a study investigating resistance in cystic fibrosis isolates of P. aeruginosa, researchers used allelic replacement experiments with the wild-type reference strain PAO1. asm.orgnih.gov They confirmed that introducing alterations into the genes lpxL1, bamA, and pmrB resulted in a significant decrease in this compound susceptibility, with MIC values increasing by 8- to 32-fold. asm.orgnih.govresearchgate.netnih.gov Similarly, another study created knock-out mutants of ΔlpxL1 and ΔlpxL2 from a PAO1 derivative, which resulted in higher this compound MICs (2 and 4 mg/L, respectively) compared to the parental strain (0.5 mg/L). doaj.orgnih.gov These experiments provide definitive proof of the causal link between specific genetic mutations and the resistance mechanism, validating the findings from sequencing data.
Protein Epitope Mimetic (PEM) Approach in Discovery
This compound was discovered and developed using a proprietary Protein Epitope Mimetics (PEM) platform. patsnap.com This innovative approach focuses on creating synthetic molecules that mimic the structure and function of protein epitopes, particularly those of host defense peptides (HDPs). wikipedia.orgfrontiersin.org
The starting point for this compound's discovery was the natural antimicrobial peptide protegrin I (PG-1), which has potent but broad-spectrum activity and unfavorable properties like significant hemolysis. wikipedia.org The PEM platform was used to design a library of synthetic, cyclic beta-hairpin peptidomimetics based on the PG-1 template. wikipedia.orgnih.gov The core idea was to stabilize the bioactive β-hairpin conformation, which is crucial for antimicrobial activity. wikipedia.org
Through iterative rounds of chemical synthesis and optimization, analogues were generated with an increasingly potent and selective profile against Pseudomonas aeruginosa. wikipedia.org This process successfully engineered out the broad-spectrum activity and hemolytic properties of the original template, leading to the discovery of this compound, a compound with remarkable Pseudomonas-specific activity, high plasma stability, and no hemolytic activity at high concentrations. wikipedia.org This targeted discovery approach, moving from a natural peptide to a highly specific and drug-like synthetic mimetic, exemplifies the power of the PEM technology in modern antibiotic development. patsnap.comfrontiersin.org
Future Directions and Research Gaps
Further Elucidation of Resistance Mechanisms Beyond Identified Mutations
While the primary target of Murepavadin is the LptD protein, the mechanisms by which P. aeruginosa develops resistance are more complex than initially understood and require deeper exploration. nih.govdoaj.org Initial studies identified mutations in the lptD gene, including tandem duplications in its periplasmic region, as a source of reduced susceptibility. researchgate.netnih.gov However, recent research has uncovered a broader landscape of genetic alterations that contribute to resistance, pointing to a multi-faceted response by the bacterium.
Whole-genome sequencing of resistant mutants has revealed mutations in several genes involved in LPS biosynthesis, extending beyond just the direct target. researchgate.netnih.gov These findings highlight the bacterium's strategy of modifying its outer membrane structure to evade the antibiotic's action. A genome-wide association study (GWAS) also identified a missense variant in the hisJ gene (p.Thr260Ala) as being significantly associated with this compound resistance, although this mutation was also present in some susceptible strains, suggesting it is not a sole determinant but a contributing factor. nih.govdoaj.orgresearchgate.net
Further research is needed to understand the functional impact of these mutations. For instance, it is crucial to determine how mutations in genes like lpxL1, lpxL2, and msbA alter the final structure of Lipid A and how this modified LPS interacts differently with this compound. researchgate.netnih.govresearchgate.net Understanding the interplay between these various mutations and their collective effect on the fitness and virulence of the resistant strains is a significant research gap.
| Gene | Function | Association with this compound Resistance |
| lptD | Lipopolysaccharide (LPS) transport protein, antibiotic target. researchgate.netnih.gov | Mutations and tandem duplications reduce antibiotic binding and efficacy. researchgate.netnih.gov |
| lpxL1 | Lipid A biosynthesis (late acyltransferase). researchgate.netnih.gov | Deletions are linked to high-level resistance and altered Lipid-A structure. nih.govdoaj.org |
| lpxL2 | Lipid A biosynthesis (late acyltransferase). researchgate.netnih.gov | Deletions are linked to high-level resistance and altered Lipid-A structure. nih.govdoaj.org |
| bamA2 | Outer membrane protein assembly. nih.gov | Mutations identified in resistant mutants. nih.gov |
| lpxT | Lipid A biosynthesis. nih.gov | Mutations identified in resistant mutants. nih.gov |
| msbA | ABC transporter, LPS transport. nih.gov | Mutations identified in resistant mutants. nih.gov |
| hisJ | Periplasmic amino acid-binding protein. nih.govdoaj.org | A missense variant (p.Thr260Ala) is associated with resistance. nih.govdoaj.orgresearchgate.net |
Long-term Impact of Inhaled this compound on Resistance Selection
The strategic shift towards an inhaled formulation of this compound for treating chronic respiratory infections in patients with cystic fibrosis (CF) and bronchiectasis presents a new set of questions regarding resistance. researchgate.netnih.govbronchiectasisnewstoday.com This route of administration achieves high concentrations of the drug directly in the epithelial lining fluid of the lungs while minimizing systemic exposure, a key advantage given the nephrotoxicity observed with IV administration. researchgate.netnih.govcysticfibrosisnewstoday.com However, chronic, long-term exposure to a precision antibiotic in the lung environment could create a strong selective pressure for the emergence of resistant P. aeruginosa strains.
In vitro passaging assays have already demonstrated that resistance can develop relatively quickly. asm.org In one study, the Minimum Inhibitory Concentration (MIC) for this compound increased from 0.0625 µg/mL to 12 µg/mL within five days of continuous exposure. asm.org Furthermore, studies have successfully generated second-step mutants from hypermutator strains, indicating a potential for rapid evolution of resistance in certain bacterial populations. researchgate.netnih.gov
A significant research gap exists in understanding how these in vitro findings translate to the complex ecosystem of a chronically infected lung. Long-term clinical studies and surveillance programs are essential to monitor the frequency and nature of resistance development in patients receiving inhaled this compound. It will be crucial to investigate whether resistance comes at a fitness cost to the bacteria and if resistant strains are less virulent, as suggested by findings that some resistant mutants trigger a lower inflammatory response. nih.govdoaj.orgresearchgate.net
Safety Profile of Combination Therapies
Combining this compound with other antibiotics is a promising strategy to enhance efficacy, overcome resistance, and potentially reduce the required dose of each agent. asm.org this compound's ability to disrupt the outer membrane of P. aeruginosa can increase the influx of other drugs, such as β-lactams and fluoroquinolones, creating a synergistic effect. nih.govasm.orgnih.gov Studies have shown that combining this compound with ceftazidime/avibactam not only enhances bactericidal activity in a mouse pneumonia model but also slows the development of resistance to both drugs. asm.org Similarly, this compound enhances the efficacy of ciprofloxacin (B1669076) by suppressing drug efflux. researchgate.net
Despite these promising efficacy data, the safety profile of these combination therapies remains a critical research gap. nih.gov This is particularly important given that some antibiotics considered for combination, such as ciprofloxacin and polymyxins, carry their own risks of toxicity, including nephrotoxicity. patsnap.comnih.gov Since intravenous this compound was halted due to kidney injury, it is imperative to carefully evaluate the safety of combining even the inhaled formulation with other potentially toxic agents. researchgate.netnih.gov Future research must include rigorous preclinical and clinical assessments of the combined safety profiles, focusing on renal function and other potential adverse effects to ensure that the benefits of synergistic activity are not offset by an increased risk of toxicity. nih.gov
Role in Modulating Host Immune Response Beyond Mast Cell Activation
Recent discoveries have revealed that this compound's mechanism of action may extend beyond direct bactericidal activity to include modulation of the host immune system. researchgate.netnih.gov It has been shown that this compound can activate mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2). nih.gov This activation triggers mast cell degranulation and the production of key chemokines that are crucial for recruiting other immune cells to the site of infection. nih.gov
This immunomodulatory function presents a new avenue for its therapeutic action, particularly in skin and soft tissue infections where mast cells are abundant. nih.gov However, this discovery also opens up several research questions. The full spectrum of this compound's interaction with the host immune system is not yet understood. A major research gap is to determine its effects on other immune cells, such as neutrophils, macrophages, and lymphocytes, beyond the indirect recruitment via mast cell-derived chemokines.
| Chemokine | Function |
| IL-8 (CXCL8) | A potent chemoattractant and activator of neutrophils. nih.gov |
| CCL3 (MIP-1α) | Chemoattractant for monocytes, macrophages, and neutrophils. nih.gov |
| CCL2 (MCP-1) | A key chemokine for recruiting monocytes, memory T cells, and dendritic cells. nih.gov |
| TNF-α | A pro-inflammatory cytokine involved in systemic inflammation and immune cell regulation. nih.gov |
Development of Novel Formulations and Delivery Systems
The pivot from intravenous to inhaled this compound to mitigate systemic toxicity underscores the critical role of formulation and delivery systems in antibiotic development. researchgate.netnih.gov While aerosol delivery for lung infections is a significant advancement, further innovation in formulation could enhance the therapeutic index and expand the applications of this compound. bronchiectasisnewstoday.comcysticfibrosisnewstoday.com
Research into novel formulations is a key future direction. This could include the development of dry powder inhalers, which may offer advantages in stability and ease of use over nebulized solutions for patients with chronic conditions like CF. researchgate.net Another area for exploration is the design of advanced drug delivery systems, such as liposomes or nanoparticles. researchgate.net These carriers could potentially improve the pharmacokinetic profile of this compound, sustain its release at the site of infection, and further limit systemic absorption even from topical or localized applications. researchgate.net
Furthermore, the synthesis process itself is an area of ongoing development. nih.gov Optimizing the chemical synthesis of this complex macrocyclic peptide using novel coupling agents can lead to higher yields and purities, which is crucial for manufacturing and scalability. nih.gov Exploring these novel formulations and synthetic routes will be vital for maximizing the clinical utility of this compound and overcoming the challenges encountered with its initial intravenous formulation.
Potential for Topical Application in Skin Infections
The unique properties of this compound make it an intriguing candidate for topical application in skin and skin structure infections, a significant area of unmet need, especially with the rise of resistant pathogens. nih.govresearchgate.net P. aeruginosa is a common cause of severe skin infections, particularly in burn patients and those with chronic wounds. nih.gov
The potential for topical use is supported by two key findings. First, this compound has potent, specific activity against P. aeruginosa. nih.govnih.gov Second, its ability to activate mast cells via the MRGPRX2 receptor is highly relevant for skin, as these receptors are expressed at high levels on human skin mast cells. nih.gov This dual mechanism of direct bactericidal action and localized immune stimulation could be highly effective in clearing skin infections and promoting wound healing. nih.gov A topical formulation would concentrate the drug at the site of infection, minimizing systemic exposure and the risk of kidney injury. nih.gov
While research in this area is reportedly underway, it represents a significant research gap in the published literature. nih.gov Future studies should focus on developing stable and effective topical formulations (e.g., creams, gels, or ointments) and evaluating their efficacy and safety in preclinical models of P. aeruginosa skin infection. Investigating the drug's penetration through different skin layers and its activity within the biofilm-rich environment of chronic wounds will be critical steps toward clinical application.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating Murepavadin’s efficacy against multidrug-resistant Gram-negative bacteria?
- Methodological Answer : Use standardized antimicrobial susceptibility testing (AST) protocols, such as broth microdilution or disk diffusion, aligned with Clinical Laboratory Standards Institute (CLSI) or EUCAST guidelines. Include control strains (e.g., Pseudomonas aeruginosa ATCC 27853) and clinical isolates categorized as MDR/XDR per international definitions . For biofilm studies, employ microtiter plate assays with crystal violet staining or confocal microscopy to quantify biofilm disruption.
Q. How does this compound’s mechanism of action differ from conventional β-lactam antibiotics?
- Methodological Answer : this compound targets the outer membrane protein LptD in Gram-negative bacteria, disrupting lipopolysaccharide transport. Validate this via proteomic knockdown experiments (e.g., siRNA) or comparative growth inhibition assays with β-lactamase-producing strains. Pair with transmission electron microscopy (TEM) to visualize membrane structural changes .
Q. What are the primary challenges in quantifying this compound’s pharmacokinetic/pharmacodynamic (PK/PD) parameters in murine models?
- Methodological Answer : Use HPLC or LC-MS/MS for plasma/tissue concentration measurements. Address challenges like protein binding by incorporating ultrafiltration steps. For PD, correlate free drug levels with bacterial kill curves in neutropenic thigh infection models. Include dose-ranging studies to establish AUC/MIC ratios predictive of efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s in vitro vs. in vivo efficacy data?
- Methodological Answer : Conduct parallel in vitro (e.g., chemostat models simulating human pharmacokinetics) and in vivo studies (e.g., immunocompetent murine sepsis models). Analyze discrepancies using population pharmacokinetic modeling to identify factors like host immune modulation or suboptimal dosing regimens. Validate with RNA-seq to assess bacterial stress response pathways .
Q. What strategies optimize this compound’s structural analogs for enhanced stability against resistance mutations?
- Methodological Answer : Employ structure-activity relationship (SAR) studies guided by X-ray crystallography of LptD-Murepavadin complexes. Use directed evolution experiments to identify resistance-conferring mutations (e.g., LptD E78K). Screen analogs for improved binding affinity via surface plasmon resonance (SPR) and molecular dynamics simulations .
Q. How should combinatorial therapies involving this compound be designed to minimize cross-resistance?
- Methodological Answer : Test synergy using checkerboard assays or time-kill curves with antibiotics of different classes (e.g., aminoglycosides, fluoroquinolones). Prioritize combinations showing fractional inhibitory concentration indices (FICI) ≤0.5. Validate in hollow-fiber infection models to simulate human pharmacokinetics and prevent adaptive resistance .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous bacterial populations?
- Answer : Use nonlinear mixed-effects modeling (e.g., Monolix) to account for inter-strain variability. Apply Kaplan-Meier survival analysis for in vivo efficacy endpoints, with log-rank tests to compare treatment arms. For resistance emergence, employ mutant prevention concentration (MPC) assays and stochastic modeling .
Q. How can researchers validate this compound’s target engagement in complex biological matrices?
- Answer : Implement click chemistry probes (e.g., alkyne-tagged this compound) for pull-down assays followed by SDS-PAGE and mass spectrometry. Confirm specificity via CRISPR-Cas9 knockout of LptD in isogenic bacterial strains .
Data Presentation and Reproducibility
Q. What minimal dataset criteria should be reported for this compound studies to ensure reproducibility?
- Answer : Include:
- MIC/MBC values for ≥20 clinical isolates per species.
- Pharmacokinetic parameters (Cmax, AUC, t½) in ≥2 animal models.
- Raw data for survival curves and bacterial load reductions.
- Detailed protocols for AST and animal ethics approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
